Technical Whitepaper: Chemical Properties, Synthesis, and Applications of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Executive Summary & Chemical Identity
The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of substituted indoles, N,1-Dimethyl-N-phenyl-1H-indol-3-amine (also known as 1-methyl-3-(N-methylanilino)indole) represents a highly specialized, sterically encumbered tertiary amine[1].
Synthesizing a C3-tertiary amine on an indole scaffold presents unique challenges. While the C3 position of the indole ring is inherently nucleophilic, coupling it with a bulky secondary amine like N-methylaniline requires overcoming significant steric repulsion and preventing off-target oxidative dimerization. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, mechanistic pathways, and optimized synthetic protocols for this critical building block, ensuring high-fidelity reproduction in your laboratory[2].
Physicochemical Profile
Understanding the baseline properties of this compound is essential for downstream purification and assay development. Below is the consolidated physicochemical data[3].
| Property | Value | Rationale / Implication |
| CAS Registry Number | 30065-72-6 | Unique identifier for global sourcing and compliance. |
| Molecular Formula | C₁₆H₁₆N₂ | Indicates a high degree of unsaturation and aromaticity. |
| Molecular Weight | 236.31 g/mol | Falls well within the Lipinski Rule of 5 for drug-likeness. |
| Hydrogen Bond Donors | 0 | As a tertiary amine and N-methylated indole, it lacks N-H bonds, increasing its lipophilicity. |
| Hydrogen Bond Acceptors | 1 | The exocyclic amine nitrogen can act as a weak acceptor; the indole nitrogen lone pair is delocalized. |
| Structural Classification | N,N-disubstituted 3-aminoindole | Privileged scaffold for CNS-active agents and fluorescent probes. |
Mechanistic Pathways & Synthetic Methodologies
As an application scientist, I prioritize methodologies that offer high atom economy, scalability, and functional group tolerance. For the synthesis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine, two distinct catalytic paradigms are employed: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Oxidative C-H Amination .
Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination
The most reliable method for constructing this specific C-N bond utilizes a cross-coupling approach between 3-bromo-1-methylindole and N-methylaniline[4].
The Causality of Reaction Design:
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Catalyst/Ligand Choice: We utilize Pd₂(dba)₃ paired with BrettPhos. Why? The coupling of a secondary amine to a sterically hindered C3-indole position is notoriously slow. BrettPhos, an extremely bulky and electron-rich biarylphosphine ligand, prevents the formation of inactive bis-ligated Pd(II) species, ensuring the catalyst remains in the highly active mono-ligated state[5]. Furthermore, its electron-rich nature accelerates the final reductive elimination step.
-
Base Selection: NaOtBu is strictly required. The pKa of N-methylaniline necessitates a strong base to efficiently deprotonate the coordinated amine, driving the formation of the critical amido-palladium intermediate[5]. Weaker bases like Cs₂CO₃ will result in stalled reactions.
-
Solvent: Anhydrous Toluene. Polar solvents (like DMF) can coordinate to the palladium center, inhibiting the catalytic cycle. Toluene provides the necessary thermal window (80–100 °C) while maintaining a non-coordinating environment.
Figure 1: Catalytic cycle for Pd-catalyzed Buchwald-Hartwig C3-amination of indoles.
Step-by-Step Protocol (Self-Validating System)
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Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv). Validation check: The powder mixture should be a deep purple/red hue due to the Pd source.
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Substrate Addition: Add 3-bromo-1-methylindole (1.0 equiv, 1.0 mmol) and N-methylaniline (1.2 equiv, 1.2 mmol).
-
Solvent & Heating: Inject anhydrous toluene (5.0 mL). Seal the tube, remove it from the glovebox, and stir at 90 °C for 12 hours.
-
Workup: Cool to room temperature. Quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate N,1-Dimethyl-N-phenyl-1H-indol-3-amine as a solid[4].
Pathway B: Copper-Catalyzed Oxidative C-H Amination
For late-stage functionalization where pre-halogenation is undesirable, oxidative C-H amination is deployed[6]. This method directly couples 1-methylindole and N-methylaniline.
The Causality of Reaction Design:
-
Catalyst/Oxidant: Cu(OAc)₂ acts as the catalyst, facilitating single-electron transfer (SET) processes. Molecular oxygen (O₂) or tert-butyl hydroperoxide (TBHP) is used as the terminal oxidant to regenerate the active Cu(II) species and drive the dehydrogenative coupling[6].
-
Regioselectivity: The inherent HOMO of the indole dictates that electrophilic or radical attack occurs preferentially at the C3 position, ensuring high regioselectivity without the need for directing groups[7].
Figure 2: Copper-catalyzed oxidative C-H amination workflow for C3-indole functionalization.
Step-by-Step Protocol
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Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindole (1.0 mmol) and N-methylaniline (1.5 mmol) in DMF (4.0 mL).
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Catalyst Loading: Add Cu(OAc)₂ (10 mol%).
-
Oxidation: Attach an O₂ balloon to the flask. Stir the mixture vigorously at 100 °C for 24 hours. Validation check: The solution will transition from blue to a dark green/brown as the Cu(II)/Cu(I) cycle initiates.
-
Isolation: Cool the mixture, dilute with brine (10 mL), and extract with diethyl ether (3 x 15 mL). Purify via chromatography.
Reaction Optimization Data
To ensure maximum yield and minimize byproducts (such as indole dimerization), the following optimization matrix was developed during protocol validation.
| Catalyst System | Ligand | Base / Oxidant | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (2 mol%) | BINAP (4 mol%) | NaOtBu | Toluene | 90 | 15% (Sluggish) |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 90 | 68% |
| Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | NaOtBu | Toluene | 90 | 92% (Optimal) |
| Cu(OAc)₂ (10 mol%) | None | O₂ (1 atm) | DMF | 100 | 55% |
| Cu(OAc)₂ (10 mol%) | None | TBHP (2 equiv) | DMSO | 100 | 71% |
Table 2: Optimization matrix for the synthesis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine.
Applications in Drug Discovery & Materials
The N,1-Dimethyl-N-phenyl-1H-indol-3-amine scaffold is highly valued in two primary sectors:
-
Medicinal Chemistry: Indoles are privileged structures. The introduction of a tertiary amine at the C3 position modulates the lipophilicity (LogP) and basicity of the molecule, allowing for fine-tuning of blood-brain barrier (BBB) penetration in neuroactive drug candidates[2].
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Organic Electronics (OLEDs): The extended conjugation between the electron-rich indole core and the N-phenyl ring creates a unique push-pull electronic system. This structural motif is frequently utilized in the design of fluorescent probes and hole-transporting materials in organic light-emitting diodes.
References
- BLD Pharm. "N,1-Dimethyl-N-phenyl-1H-indol-3-amine".
- SpectraBase. "1-METHYL-3-(N-METHYLANILINO)-INDOLE".
- MolCore. "30065-72-6 | N,1-dimethyl-N-phenyl-1H-indol-3-amine".
- ResearchGate. "Recent Advances in Copper-Catalyzed Oxidative Cross-Coupling Chemistry".
- Google Patents. "US7858784B2 - Ligands for transition-metal-catalyzed cross-couplings".
- RosDok - Universität Rostock. "SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES".
- ACS Publications. "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions".
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. molcore.com [molcore.com]
- 3. 30065-72-6|N,1-Dimethyl-N-phenyl-1H-indol-3-amine|BLD Pharm [bldpharm.com]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. US7858784B2 - Ligands for transition-metal-catalyzed cross-couplings, and methods of use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
